PI3K-IN-30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

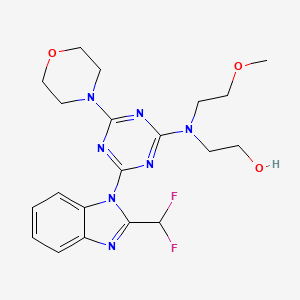

C20H25F2N7O3 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

2-[[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-methoxyethyl)amino]ethanol |

InChI |

InChI=1S/C20H25F2N7O3/c1-31-11-7-27(6-10-30)18-24-19(28-8-12-32-13-9-28)26-20(25-18)29-15-5-3-2-4-14(15)23-17(29)16(21)22/h2-5,16,30H,6-13H2,1H3 |

InChI Key |

DTTGBWQUOGWGMZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCN(CCO)C1=NC(=NC(=N1)N2CCOCC2)N3C4=CC=CC=C4N=C3C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PI3K-IN-30

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation in various human cancers has established it as a prominent target for therapeutic intervention.[3][4][5] PI3K-IN-30 is a potent small molecule inhibitor targeting the Class I PI3K family of enzymes. This document provides a comprehensive technical overview of its mechanism of action, isoform selectivity, downstream cellular effects, and the experimental protocols used for its characterization. All quantitative data is summarized for clarity, and key processes are visualized using standardized diagrams.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular function.[1] Class I PI3Ks are heterodimeric enzymes activated by cell surface receptors, such as receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[6][7] Upon activation, PI3K phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7][8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[1][9] Activated Akt proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), which in turn modulates processes like protein synthesis and cell growth.[1][10] This pathway is tightly regulated by tumor suppressors, primarily the phosphatase and tensin homolog (PTEN), which counteracts PI3K activity by dephosphorylating PIP3.[1][7]

Core Mechanism of Action of this compound

This compound functions as a direct, ATP-competitive inhibitor of Class I PI3K isoforms. By binding to the kinase domain, it blocks the catalytic activity of the p110 subunit, thereby preventing the conversion of PIP2 to PIP3.[11][12] This action effectively halts the propagation of downstream signals, leading to the inhibition of Akt activation and the subsequent suppression of the entire PI3K/Akt/mTOR cascade.

Quantitative Data: Isoform Selectivity

This compound demonstrates differential potency against the four Class I PI3K isoforms (α, β, γ, δ). The half-maximal inhibitory concentration (IC50) values, determined through in vitro biochemical assays, quantify this selectivity.

| PI3K Isoform | Target Subunit | IC50 (nM) |

| PI3Kα | p110α | 5.1 |

| PI3Kβ | p110β | 136 |

| PI3Kγ | p110γ | 30.7 |

| PI3Kδ | p110δ | 8.9 |

| Table 1: In vitro inhibitory potency of this compound against Class I PI3K isoforms.[13] |

The data indicates that this compound is most potent against the PI3Kα and PI3Kδ isoforms, with significantly lower activity against PI3Kβ. This selectivity profile is crucial for predicting both therapeutic efficacy in specific cancer types, which may exhibit dependency on particular isoforms, and potential off-target effects.[14][15]

Experimental Protocols

The characterization of this compound involves a combination of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action in a biological context.

Biochemical Assay: In Vitro Kinase Inhibition

To determine the direct inhibitory effect on kinase activity, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly employed.[16]

Principle: This homogenous assay measures the enzymatic production of ADP. The kinase reaction is performed with purified PI3K enzyme, its lipid substrate (PIP2), and ATP. Following the reaction, an anti-ADP antibody labeled with a donor fluorophore (e.g., Europium) and an ADP tracer labeled with an acceptor fluorophore (e.g., Alexa Fluor 647) are added. In the absence of inhibition, high levels of ADP are produced, which displaces the tracer from the antibody, resulting in a low FRET signal. In the presence of an effective inhibitor like this compound, ADP production is low, the tracer remains bound to the antibody, and a high FRET signal is generated.

Methodology:

-

Reaction Setup: Recombinant human PI3K isoforms (α, β, γ, δ) are individually incubated in a 384-well plate with a kinase buffer containing PIP2 substrate and ATP.

-

Compound Addition: A serial dilution of this compound is added to the wells to achieve a range of final concentrations. Control wells contain DMSO vehicle.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

-

Detection: A "stop and detect" solution containing EDTA (to chelate Mg2+ and stop the reaction) and the TR-FRET detection reagents (Eu-anti-ADP antibody and ADP-tracer) is added.

-

Signal Reading: After a final incubation period, the plate is read on a compatible plate reader, measuring fluorescence emission at two wavelengths to determine the FRET ratio.

-

Data Analysis: The FRET ratios are plotted against the inhibitor concentration, and a dose-response curve is fitted to calculate the IC50 value.

Cellular Assay: Western Blot for Akt Phosphorylation

To confirm that this compound inhibits the PI3K pathway within a cellular environment, the phosphorylation status of its primary downstream effector, Akt, is measured.[14]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to both total Akt and phosphorylated Akt (p-Akt), one can determine the extent to which this compound inhibits the pathway, as indicated by a decrease in the p-Akt/total Akt ratio.

Methodology:

-

Cell Culture and Treatment: A cancer cell line with a constitutively active PI3K pathway (e.g., PTEN-null PC-3 cells) is cultured.[14] Cells are treated with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for p-Akt (e.g., anti-p-Akt Ser473).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The process is repeated on the same or a parallel membrane for total Akt and a loading control (e.g., β-actin).

-

-

Detection: An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands is quantified. A dose-dependent decrease in the p-Akt/total Akt ratio confirms on-target cellular activity of the inhibitor.

Conclusion

This compound is a potent inhibitor of the PI3K signaling pathway, with notable selectivity for the α and δ isoforms. Its mechanism of action involves the direct inhibition of PI3K catalytic activity, leading to a reduction in PIP3 levels and the subsequent suppression of downstream Akt/mTOR signaling. This inhibitory action translates to anti-proliferative and pro-apoptotic effects in cancer cells dependent on this pathway. The characterization of this compound is robustly supported by established biochemical and cellular assays that confirm its potency, selectivity, and on-target effects in a cellular context, making it a valuable tool for research and a potential candidate for further therapeutic development.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. blog.cellsignal.com [blog.cellsignal.com]

- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIK3CA in cancer: The past 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. onclive.com [onclive.com]

- 9. PI3K-AKT Signaling Pathway - Creative Biogene [creative-biogene.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding and selectivity studies of phosphatidylinositol 3-kinase (PI3K) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. A pharmacological model reveals biased dependency on PI3K isoforms for tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.fishersci.com [assets.fishersci.com]

PI3K-IN-30: A Technical Guide to PI3K Isoform Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isoform specificity of PI3K-IN-30, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The document summarizes its inhibitory activity against Class I PI3K isoforms, details the experimental methodologies for determining this specificity, and illustrates the relevant signaling pathways and experimental workflows.

Core Data: this compound Isoform Specificity

The inhibitory activity of this compound against the four Class I PI3K isoforms (α, β, γ, and δ) is a critical aspect of its pharmacological profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency towards each isoform.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 5.1[1][2] |

| PI3Kβ | 136[1][2] |

| PI3Kγ | 30.7[1][2] |

| PI3Kδ | 8.9[1][2] |

This data indicates that this compound is most potent against PI3Kα and PI3Kδ, with significantly lower activity against PI3Kβ.

Signaling Pathway

The PI3K signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in cancer. The following diagram illustrates the canonical PI3K signaling cascade.

Experimental Protocols

The determination of this compound's isoform specificity is typically achieved through in vitro biochemical assays. A common and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ or Adapta™ Universal Kinase Assay. The following is a detailed, representative protocol for determining the IC50 values of a PI3K inhibitor.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of each Class I PI3K isoform.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

This compound (or other test inhibitor)

-

ATP

-

PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate

-

TR-FRET detection reagents (e.g., Europium-labeled anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates (low-volume, black)

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Assay Reaction:

-

Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (for control wells) to the assay plate.

-

Add the respective PI3K isoform (e.g., 2.5 µL of a 4x concentrated solution) to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate (e.g., 5 µL of a 2x concentrated solution). The final ATP concentration should be at or near the Km for each isoform to ensure accurate IC50 determination.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

-

-

Detection:

-

Stop the kinase reaction by adding an EDTA-containing detection solution. This solution also contains the TR-FRET pair (e.g., Europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer).

-

Incubate the plate at room temperature for a further period (e.g., 30-60 minutes) to allow the detection reagents to equilibrate.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader. The reader will excite the Europium donor fluorophore and measure the emission from both the donor and the acceptor fluorophore.

-

The ratio of the acceptor to donor emission is calculated. A high ratio indicates low kinase activity (inhibited), while a low ratio indicates high kinase activity (uninhibited).

-

-

Data Analysis:

-

The raw TR-FRET ratios are converted to percent inhibition relative to the controls (0% inhibition for DMSO-only wells and 100% inhibition for wells with a highly effective inhibitor or no enzyme).

-

The percent inhibition is then plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for determining the IC50 of a PI3K inhibitor using a TR-FRET-based biochemical assay.

References

Unraveling the Downstream Signaling Cascade of PI3K Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream signaling effects following the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of numerous cellular processes.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7][8][9][10] This document will explore the canonical PI3K/AKT/mTOR signaling axis, the consequences of its inhibition, and provide standardized protocols for evaluating the efficacy of novel PI3K inhibitors.

The PI3K/AKT/mTOR Signaling Pathway: A Central Hub for Cellular Regulation

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[2][3][4][11] The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[4][12] This activation leads to the recruitment and activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][8][11] PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably AKT (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[8][11][13] This co-localization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[11]

Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, orchestrating a wide range of cellular responses.[2][5] A key downstream effector of AKT is the mammalian target of rapamycin complex 1 (mTORC1), which, upon activation, promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][3][7] Furthermore, activated AKT can promote cell survival by inhibiting pro-apoptotic proteins such as BAD and the FOXO family of transcription factors.[5][14][15] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3, thus antagonizing PI3K activity.[1][2][3]

Downstream Effects of PI3K Inhibition

Inhibition of PI3K is a key strategy in cancer therapy to curtail tumor growth and survival.[6][7] A selective PI3K inhibitor would be expected to abrogate the downstream signaling cascade, leading to a series of measurable effects on cellular processes.

Inhibition of AKT and Downstream Effector Phosphorylation:

The most immediate consequence of PI3K inhibition is the reduced production of PIP3, leading to decreased activation of AKT. This can be observed by a reduction in the phosphorylation of AKT at key residues (e.g., Threonine 308 and Serine 473). Consequently, the phosphorylation of downstream AKT substrates, such as mTOR, S6K, 4E-BP1, and FOXO transcription factors, will also be diminished.

Induction of Cell Cycle Arrest and Apoptosis:

By inhibiting the pro-survival signals of the PI3K pathway, PI3K inhibitors can induce cell cycle arrest and apoptosis.[1] The reduced phosphorylation of FOXO transcription factors allows their translocation to the nucleus, where they can upregulate the expression of genes involved in cell cycle arrest and apoptosis.[2][15]

Modulation of Cellular Metabolism:

The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism.[7] Inhibition of this pathway can lead to decreased glucose uptake and glycolysis, as well as reduced lipid and protein synthesis.[7]

Quantitative Data Presentation

The following tables present illustrative quantitative data that might be expected from studies with a potent and selective PI3K inhibitor.

Table 1: Effect of a PI3K Inhibitor on Downstream Protein Phosphorylation

| Target Protein | Treatment (1 µM) | Phosphorylation Level (Relative to Vehicle) |

| p-AKT (S473) | 1 hour | 0.15 |

| p-AKT (T308) | 1 hour | 0.20 |

| p-S6K (T389) | 1 hour | 0.12 |

| p-4E-BP1 (T37/46) | 1 hour | 0.25 |

| p-FOXO1 (S256) | 1 hour | 0.30 |

Table 2: Effect of a PI3K Inhibitor on Cancer Cell Viability

| Cell Line | Treatment (72 hours) | IC50 (nM) |

| Breast Cancer (MCF-7) | PI3K Inhibitor | 150 |

| Prostate Cancer (PC-3) | PI3K Inhibitor | 250 |

| Glioblastoma (U87) | PI3K Inhibitor | 100 |

Table 3: Induction of Apoptosis by a PI3K Inhibitor

| Cell Line | Treatment (48 hours) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |

| Breast Cancer (MCF-7) | 1 µM PI3K Inhibitor | 4.5 |

| Prostate Cancer (PC-3) | 1 µM PI3K Inhibitor | 3.8 |

| Glioblastoma (U87) | 1 µM PI3K Inhibitor | 5.2 |

Experimental Protocols

Western Blotting for Phospho-protein Analysis

Objective: To quantify the changes in phosphorylation of key downstream signaling proteins upon treatment with a PI3K inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the PI3K inhibitor at various concentrations and time points. A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-S6K, S6K) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phospho-protein to the corresponding total protein signal.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a PI3K inhibitor on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PI3K inhibitor for 72 hours. Include a vehicle control.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

Objective: To measure the induction of apoptosis by a PI3K inhibitor through the activity of caspases 3 and 7.

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate as described for the cell viability assay. Treat the cells with the PI3K inhibitor at a fixed concentration (e.g., 1 µM) for 24-48 hours.

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

-

Gently mix the contents and incubate at room temperature for 1-2 hours.

-

-

Data Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

Caption: PI3K/AKT/mTOR signaling pathway with the point of inhibition.

Caption: A typical experimental workflow for evaluating a novel PI3K inhibitor.

References

- 1. Analysis of PI3K pathway components in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. anygenes.com [anygenes.com]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]

- 7. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K and Akt as molecular targets for cancer therapy: current clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.cellsignal.com [blog.cellsignal.com]

- 11. youtube.com [youtube.com]

- 12. Molecular Basis of Oncogenic PI3K Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Importance of Being PI3K in the RAS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer [mdpi.com]

The Role of PI3K-IN-30 in the PI3K/AKT/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PI3K-IN-30, a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. This document details its mechanism of action within the PI3K/AKT/mTOR signaling cascade, presents its inhibitory activity, and provides comprehensive experimental protocols for its characterization.

Introduction to the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks.[5] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1.[6] This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[1] Once activated, AKT phosphorylates a wide array of downstream substrates, including the tuberous sclerosis complex (TSC), which in turn activates mTOR Complex 1 (mTORC1).[1][7] mTORC1 then promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1][7]

This compound: A Potent PI3K Inhibitor

This compound is a small molecule inhibitor that targets the catalytic activity of PI3K enzymes. By blocking the phosphorylation of PIP2 to PIP3, this compound effectively abrogates the downstream signaling cascade, leading to the inhibition of cell growth and proliferation.

Quantitative Data: Inhibitory Activity

This compound has been characterized by its half-maximal inhibitory concentration (IC50) against various Class I PI3K isoforms. The IC50 values demonstrate its potency and isoform selectivity.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 5.1 |

| PI3Kβ | 136 |

| PI3Kγ | 30.7 |

| PI3Kδ | 8.9 |

| Data sourced from GlpBio.[8] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the PI3K/AKT/mTOR pathway and the point of inhibition by this compound.

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PI3K inhibitors like this compound.

PI3K HTRF Kinase Assay

This assay is used to determine the in vitro inhibitory activity of compounds against PI3K isoforms.[1][9]

Materials:

-

PI3K enzyme (α, β, γ, or δ)

-

PIP2 substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound or other test compounds

-

HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin)

-

384-well assay plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 4 µL of PI3K enzyme solution (in kinase buffer) to each well.

-

Add 4 µL of PIP2 substrate solution (in kinase buffer) to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (in kinase buffer).

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of stop solution (containing EDTA).

-

Add 5 µL of HTRF detection reagents.

-

Incubate the plate at room temperature for 60 minutes to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for Europium and Allophycocyanin.

-

Calculate the HTRF ratio and determine the IC50 values by fitting the data to a dose-response curve.

Western Blotting for Phospho-AKT

This method is used to assess the effect of this compound on the downstream signaling of the PI3K pathway in cells.[10][11]

Materials:

-

Cancer cell line (e.g., MCF7, U87MG)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., GAPDH).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a compound.[12]

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of the PI3K pathway, with notable activity against the PI3Kα and PI3Kδ isoforms. Its ability to block the PI3K/AKT/mTOR signaling cascade makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other similar inhibitors. Further in vivo studies are necessary to fully elucidate its therapeutic potential.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. glpbio.com [glpbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. broadpharm.com [broadpharm.com]

The Discovery and Development of PI3K-IN-30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and preclinical evaluation of PI3K-IN-30, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Identified as compound 17p in the primary literature, this molecule belongs to the 2,4-dimorpholinopyrimidine-5-carbonitrile class of inhibitors.[1][2][3] It exhibits significant inhibitory activity against PI3Kα and PI3Kδ isoforms and demonstrates promising antiproliferative effects in various cancer cell lines. This document provides a comprehensive overview of its synthesis, mechanism of action, and key preclinical data, including detailed experimental protocols and visual representations of relevant biological pathways and workflows to support further research and development efforts.

Introduction to PI3K Signaling and Drug Discovery

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations or amplification of the PIK3CA gene, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of PI3K inhibitors has been a major focus of oncology research, leading to several approved drugs. This compound represents a novel investigational compound within this class, characterized by its specific chemical scaffold and potent inhibitory profile.

Discovery of this compound (Compound 17p)

This compound, referred to as compound 17p , was developed as part of a structure-activity relationship (SAR) study focused on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[1][2][3] The design strategy aimed to identify potent and selective PI3K inhibitors with favorable pharmacological properties. The core structure was selected for its known interactions with the ATP-binding pocket of PI3K enzymes. Molecular docking studies were employed to predict the binding modes of the designed compounds and guide the synthetic efforts.[2]

Synthesis of this compound

The synthesis of this compound and its analogs is achieved through a multi-step process involving the construction of the core 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold followed by subsequent modifications. A general synthetic scheme is outlined below.

General Synthetic Route:

A common synthetic strategy for this class of compounds involves sequential nucleophilic aromatic substitution and cross-coupling reactions. The pyrimidine core is typically assembled, followed by the addition of the morpholine and other substituent groups.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of PI3K enzymes. By binding to the kinase domain, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of key signaling proteins such as AKT and mTOR, ultimately leading to reduced cell proliferation and survival.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Preclinical Data

The preclinical evaluation of this compound has demonstrated its potential as an anti-cancer agent. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |

| This compound | 31.8 ± 4.1 | >1000 | >1000 | 15.4 ± 1.9 | >1000 |

| BKM-120 (control) | 44.6 ± 3.6 | 165 ± 15 | 258 ± 23 | 112 ± 11 | 650 ± 58 |

Data from Frontiers in Pharmacology, 2024.[1][2][3]

Table 2: In Vitro Antiproliferative Activity (IC50, μM)

| Compound | A2780 (Ovarian) | U87MG (Glioblastoma) | MCF7 (Breast) | DU145 (Prostate) |

| This compound | 0.45 ± 0.04 | 0.89 ± 0.07 | 0.76 ± 0.06 | 1.23 ± 0.11 |

| BKM-120 | 0.38 ± 0.03 | 0.65 ± 0.05 | 0.59 ± 0.05 | 0.98 ± 0.09 |

Data from Frontiers in Pharmacology, 2024.[1][2][3]

Table 3: In Vitro Safety and Pharmacokinetic Profile

| Parameter | This compound Result |

| Ames Test | Non-mutagenic |

| hERG Inhibition (IC50) | >30 μM |

| Rat Liver Microsomal Stability (t1/2) | 38.5 min |

| Human Liver Microsomal Stability (t1/2) | 127.9 min |

| Rat Pharmacokinetics (T1/2) | 2.03 h |

| Rat Pharmacokinetics (Bioavailability) | 46.2% |

Data from Frontiers in Pharmacology, 2024.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PI3K Kinase Assay

A homogenous time-resolved fluorescence (HTRF) assay is a common method for determining PI3K inhibitory activity.

Protocol:

-

Reagents: Recombinant human PI3K isoforms, PIP2 substrate, ATP, HTRF detection reagents (e.g., europium-labeled anti-GST antibody, GST-tagged PIP3-binding domain, and an allophycocyanin-labeled streptavidin).

-

Procedure:

-

Add the test compound (this compound) at various concentrations to a 384-well plate.

-

Add the PI3K enzyme and PIP2 substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the HTRF detection reagents.

-

Incubate to allow for binding of the detection reagents.

-

Read the plate on an HTRF-compatible plate reader.

-

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The antiproliferative activity of this compound can be assessed using an MTT or similar cell viability assay.

Protocol:

-

Cell Culture: Plate cancer cell lines (e.g., A2780, U87MG, MCF7, DU145) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 values.

In Vivo Tumor Xenograft Model

The in vivo efficacy of PI3K inhibitors is often evaluated in mouse xenograft models.

Protocol:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., A2780) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., orally) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Visualizations

Experimental Workflow for PI3K Inhibitor Evaluation

Caption: A generalized workflow for the preclinical evaluation of a PI3K inhibitor.

Logical Relationship of this compound Development Stages

Caption: Logical progression of the discovery and preclinical development of this compound.

Conclusion and Future Directions

This compound is a potent and selective PI3K inhibitor with promising preclinical activity. Its favorable in vitro safety and pharmacokinetic profiles suggest its potential for further development as an anti-cancer therapeutic.[1] Future studies should focus on comprehensive in vivo efficacy and toxicology assessments in relevant cancer models to fully elucidate its therapeutic potential and pave the way for potential clinical investigation. The detailed information provided in this guide serves as a valuable resource for researchers interested in advancing the development of this and other novel PI3K inhibitors.

References

- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

PI3K-IN-30: A Technical Guide for Cancer Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-30, also identified as compound 6d, is a potent pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a key target for therapeutic intervention. This compound serves as a valuable research tool for investigating the roles of the PI3K pathway in cancer biology and for the preclinical evaluation of pan-PI3K inhibition as a therapeutic strategy. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in cancer research.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding site of the p110 catalytic subunit of Class I PI3Ks. By competitively inhibiting ATP binding, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. This blockade of the PI3K/AKT signaling cascade leads to the inhibition of downstream processes that are crucial for tumor growth and survival.

The primary mechanism of action of this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell proliferation and survival.[1][2][3] Hyperactivation of this pathway, a common event in many cancers, promotes uncontrolled cell growth and resistance to apoptosis.[4] this compound, by inhibiting PI3K, effectively dampens this oncogenic signaling.

Quantitative Data

This compound exhibits potent inhibitory activity against all four Class I PI3K isoforms. The following table summarizes its in vitro kinase inhibitory potency.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 5.1 |

| PI3Kβ | 136 |

| PI3Kγ | 30.7 |

| PI3Kδ | 8.9 |

| Data sourced from commercially available information for this compound (CAS 2281803-22-1).[5][6] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental applications of this compound, the following diagrams are provided.

References

- 1. m.youtube.com [m.youtube.com]

- 2. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|CAS 2281803-22-1|DC Chemicals [dcchemicals.com]

- 6. glpbio.com [glpbio.com]

Probing the PI3K Pathway: A Technical Guide to In Vitro Kinase Assays with PI3K-IN-30

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay for evaluating the activity of PI3K-IN-30, a potent phosphoinositide 3-kinase (PI3K) inhibitor. This document outlines the core principles of the PI3K signaling pathway, detailed experimental protocols for assessing inhibitor potency, and quantitative data for this compound.

The PI3K Signaling Pathway: A Central Regulator of Cellular Processes

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[5][6][7][8]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface.[2][5] This activation leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][7][9] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the cell membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[2][5]

The recruitment of Akt to the membrane facilitates its phosphorylation and activation by other kinases, such as PDK1 and mTORC2.[2][5] Once activated, Akt phosphorylates a wide array of downstream substrates, leading to the regulation of various cellular processes.[1][3] A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thereby terminating the signal.[1][5]

Figure 1. The PI3K/Akt Signaling Pathway.

Quantitative Analysis of this compound Inhibition

This compound is a potent inhibitor of the Class I PI3K isoforms. Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against the four Class I PI3K isoforms are summarized in the table below.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 5.1[10] |

| PI3Kβ | 136[10] |

| PI3Kγ | 30.7[10] |

| PI3Kδ | 8.9[10] |

Table 1. IC50 values of this compound for Class I PI3K isoforms.

In Vitro Kinase Assay: A Detailed Protocol

The following protocol describes a representative in vitro kinase assay to determine the IC50 of this compound against a specific PI3K isoform. This is a generalized protocol and may require optimization based on the specific PI3K isoform and the detection method used. Common detection methods include radiometric assays (e.g., using [γ-³²P]ATP) or fluorescence-based assays that measure ADP production.[11][12]

Materials and Reagents

-

Recombinant human PI3K enzyme (e.g., PI3Kα/p85α)

-

This compound (or other test inhibitor)

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

96-well or 384-well plates (white, for luminescence assays)

-

Plate reader capable of luminescence detection

Experimental Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the serially diluted this compound or DMSO (for the no-inhibitor control) to the wells of the assay plate.

-

Prepare a master mix containing the PI3K enzyme and PIP2 substrate in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

-

Add 5 µL of the enzyme/substrate master mix to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km of the enzyme for ATP to ensure accurate IC50 determination.

-

Add 2.5 µL of the ATP solution to each well to start the kinase reaction.

-

Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and detect the amount of product (PIP3) or byproduct (ADP) formed. The following steps are for an ADP-Glo™ based assay:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 2. Experimental workflow for an in vitro kinase assay.

This guide provides a foundational understanding and a practical framework for conducting in vitro kinase assays with this compound. For successful implementation, researchers should consult specific product manuals for recombinant enzymes and detection kits and perform appropriate optimization experiments.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. cusabio.com [cusabio.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. onclive.com [onclive.com]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]

- 11. promega.es [promega.es]

- 12. assets.fishersci.com [assets.fishersci.com]

Understanding the Function of PI3K-IN-30 in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and mechanism of action of PI3K-IN-30, a potent phosphoinositide 3-kinase (PI3K) inhibitor, in various cell lines. This document details the core signaling pathways affected by this inhibitor, presents quantitative data on its cellular effects, and outlines detailed experimental protocols for its study.

Core Function and Mechanism of Action

This compound is a selective inhibitor of the PI3K family of lipid kinases. The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In many types of cancer, this pathway is hyperactivated due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[3][4][5]

This compound exerts its effects by binding to the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[2][6] The subsequent deactivation of the PI3K/AKT/mTOR pathway leads to the induction of apoptosis and cell cycle arrest in cancer cells.[3][7]

Quantitative Data on this compound and Representative PI3K Inhibitors

This compound demonstrates potent and selective inhibition of Class I PI3K isoforms. The following table summarizes its in vitro inhibitory activity.

| Isoform | IC50 (nM) |

| PI3Kα | 5.1 |

| PI3Kβ | 136 |

| PI3Kγ | 30.7 |

| PI3Kδ | 8.9 |

Data sourced from publicly available information.

The cellular effects of PI3K inhibition are dose-dependent and can vary across different cell lines. The following tables present representative quantitative data from studies using other PI3K inhibitors, which illustrate the expected effects of this compound.

Table 1: Effect of PI3K Inhibition on Cell Viability

| Cell Line | PI3K Inhibitor | Concentration (µM) | Inhibition of Cell Viability (%) |

| SKOV3 (Ovarian Cancer) | LY294002 | 10 | ~50% |

| IGROV1 (Ovarian Cancer) | LY294002 | 10 | ~45% |

| 1205Lu (Melanoma) | LY294002 | 10 | Significant reduction |

This data is representative of PI3K inhibitor effects and not specific to this compound.

Table 2: Induction of Apoptosis by PI3K Inhibition

| Cell Line | PI3K Inhibitor | Treatment Time (h) | Apoptotic Cells (%) |

| 786-O (Renal Carcinoma) | LY294002 (50 µM) + ABT-737 (5 µM) | 18 | ~40% |

| Huh7 (Hepatocellular Carcinoma) | Docetaxel (10 µM) + Sorafenib (10 µM) | 48 | Significant increase |

This data illustrates the pro-apoptotic effect of PI3K pathway inhibition, sometimes in combination with other agents.

Table 3: Effect of PI3K Inhibition on Cell Cycle Distribution

| Cell Line | PI3K Inhibitor | Concentration (µM) | % of Cells in G1 Phase |

| Melanoma Cell Lines | LY294002 | 10 | Increased |

| SKOV3 (Ovarian Cancer) | LY294002 | 10 | Increased |

This data is representative of the cell cycle arrest induced by PI3K inhibitors.

Signaling Pathways Modulated by this compound

The primary signaling cascade inhibited by this compound is the PI3K/AKT/mTOR pathway. Inhibition of PI3K prevents the activation of AKT, which in turn affects a multitude of downstream targets.

Recent studies have also revealed a critical interplay between the PI3K and RAS-ERK signaling pathways. Some PI3K inhibitors have been shown to transiently inhibit the RAS-ERK pathway, which contributes significantly to the rapid induction of apoptosis.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the function of this compound in cell lines.

Western Blot Analysis for AKT Phosphorylation

This protocol is for determining the inhibition of AKT activation by this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., Huh7, SKOV3) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 6, 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AKT (Ser473 or Thr308) and total AKT overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical driver of cell proliferation and survival in many cancers. By effectively blocking this pathway, this compound can induce apoptosis and cell cycle arrest in susceptible cell lines. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular and molecular effects of this compound and other PI3K inhibitors, aiding in the development of novel cancer therapeutics. Further investigation into the interplay with other signaling pathways, such as the RAS-ERK pathway, will continue to refine our understanding of the therapeutic potential of PI3K inhibition.

References

- 1. ascopubs.org [ascopubs.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to PI3K-IN-30 for Studying PI3K Signaling in Disease Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PI3K-IN-30, a potent phosphoinositide 3-kinase (PI3K) inhibitor, as a tool for investigating the PI3K/Akt signaling pathway in various disease models. It includes key biochemical data, detailed experimental protocols for characterization, and visualizations to illustrate the signaling pathway and experimental workflows.

Introduction: The PI3K Signaling Pathway and its Therapeutic Potential

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and migration. The pathway is typically activated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs) on the cell surface. This activation recruits and activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the cell membrane leads to the phosphorylation and activation of Akt by kinases like PDK1. Once active, Akt phosphorylates a wide array of downstream substrates, orchestrating the cellular response.

Dysregulation of the PI3K/Akt pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is one of the most common oncogenic events in human cancers.[1][2] Its central role in promoting tumor progression has made it a prime target for cancer therapy.[3][4] Small molecule inhibitors that target PI3K are invaluable tools for dissecting the pathway's function in disease and for developing new therapeutics. This compound is a potent inhibitor of Class I PI3K isoforms, making it a valuable research compound for these studies.

This compound: Biochemical Potency and Isoform Selectivity

This compound is a small molecule inhibitor that targets the ATP-binding site of the PI3K catalytic subunits. Its inhibitory activity has been characterized against the four Class I PI3K isoforms (α, β, γ, δ).

Data Presentation: this compound Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the Class I PI3K isoforms. This data is crucial for designing experiments and interpreting results, as it indicates a strong potency against the α and δ isoforms.

| PI3K Isoform | IC50 (nM) |

| PI3Kα (p110α) | 5.1 |

| PI3Kβ (p110β) | 136 |

| PI3Kγ (p110γ) | 30.7 |

| PI3Kδ (p110δ) | 8.9 |

Data sourced from publicly available supplier information.

Visualizing the Mechanism of Action

To understand how this compound impacts cellular signaling, it is essential to visualize its position within the PI3K/Akt pathway.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Characterizing this compound

This section provides detailed protocols for key experiments to validate the activity of this compound and assess its effects on cellular models of disease.

PI3K Kinase Activity Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are robust methods for measuring kinase activity and determining inhibitor IC50 values in a high-throughput format.[5] This protocol is adapted for a 384-well plate format.

Objective: To determine the in vitro IC50 of this compound against a specific PI3K isoform.

Materials:

-

Recombinant human PI3K enzyme (e.g., p110α/p85α)

-

PI3K substrate: PIP2 (phosphatidylinositol-4,5-bisphosphate)

-

ATP

-

This compound (serial dilutions in DMSO)

-

HTRF Detection Reagents (e.g., Biotin-PIP3 tracer and Europium-labeled anti-GST antibody, Streptavidin-XL665)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

-

Stop Solution (e.g., 50 mM EDTA in assay buffer)

-

Low-volume, white 384-well assay plates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). Typically, a 1:3 dilution series is used.

-

Assay Plate Setup:

-

Add 0.5 µL of each this compound dilution (or DMSO for control) to the appropriate wells of the 384-well plate.

-

Prepare a "No Enzyme" control (0.5 µL DMSO) and a "Vehicle" control (0.5 µL DMSO).

-

-

Enzyme/Substrate Addition:

-

Prepare a master mix of the PI3K enzyme and PIP2 substrate in assay buffer. The final concentrations should be optimized, but typical values are 1-5 nM for the enzyme and 10 µM for PIP2.

-

Add 10 µL of the enzyme/substrate mix to all wells except the "No Enzyme" control.

-

Add 10 µL of the substrate-only mix (no enzyme) to the "No Enzyme" control wells.

-

-

Initiate Reaction:

-

Prepare an ATP solution in assay buffer (final concentration typically 10-50 µM, near the Km for ATP).

-

Add 5 µL of the ATP solution to all wells to start the kinase reaction.

-

The final reaction volume is 15.5 µL.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction: Add 5 µL of Stop Solution to all wells to chelate Mg2+ and stop the enzymatic reaction.

-

Detection:

-

Add 5 µL of the HTRF detection reagent mix to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes to 2 hours.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Downstream Pathway Inhibition

Western blotting is used to measure the phosphorylation status of key downstream effectors of PI3K, such as Akt, providing a direct measure of pathway inhibition in a cellular context.[6][7]

Objective: To determine if this compound inhibits the phosphorylation of Akt at Serine 473 (p-Akt S473) in a cancer cell line.

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87-MG)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibodies: Rabbit anti-p-Akt (S473), Rabbit anti-Total Akt, Mouse anti-β-Actin (loading control)

-

Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2-4 hours. Include a vehicle (DMSO) control.

-

If basal p-Akt levels are low, starve cells of serum for 4-6 hours before treatment, then stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes in the presence of the inhibitor.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-Akt (e.g., 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate with HRP-linked anti-rabbit secondary antibody (1:2000 in 5% milk/TBS-T) for 1 hour at room temperature.

-

Wash three times for 10 minutes each with TBS-T.

-

-

Detection: Apply ECL substrate and visualize the bands using an imaging system.

-

Stripping and Reprobing: To confirm equal protein loading and specificity of inhibition, the membrane can be stripped and re-probed for Total Akt and β-Actin.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method used to assess the effect of a compound on cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8]

Objective: To determine the IC50 of this compound on the viability of a cancer cell line.

Materials:

-

Cancer cell line

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle (DMSO) and no-cell (medium only) controls.

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

-

MTT Addition:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% viability).

-

Plot % viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

-

Standard Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel PI3K inhibitor like this compound, from initial biochemical validation to cellular and potential in vivo studies.

Caption: A logical workflow for the characterization of this compound.

By following this guide, researchers can effectively utilize this compound to investigate the complex roles of the PI3K signaling pathway in various disease contexts, contributing to a deeper understanding of its function and the development of novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

PI3K-IN-30 experimental protocol for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals like growth factors and cytokines.[3][4] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2]

Dysregulation and constitutive activation of the PI3K/Akt/mTOR pathway are frequently implicated in various human cancers, driving tumor progression and resistance to therapies.[6][7][8] Consequently, PI3K has emerged as a prominent target for cancer drug development.[9] PI3K-IN-30 is a potent small molecule inhibitor of Class I PI3K isoforms. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability and pathway inhibition.

This compound: Mechanism of Action and In Vitro Potency

This compound is a potent inhibitor of the Class I PI3K isoforms α, β, γ, and δ. By binding to the kinase domain of PI3K, it blocks the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream signaling components like Akt. This leads to the inhibition of pro-survival and proliferative signals within the cell. The in vitro inhibitory potency of this compound against the four Class I PI3K isoforms is summarized in the table below.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Isoform | IC50 (nM) |

| PI3Kα | 5.1 |

| PI3Kβ | 136 |

| PI3Kγ | 30.7 |

| PI3Kδ | 8.9 |

| Data sourced from DC Chemicals.[10] |

PI3K/Akt Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights the inhibitory action of this compound.

Caption: The PI3K/Akt signaling cascade and the inhibitory point of this compound.

Experimental Workflow Overview

A typical workflow for evaluating the cellular effects of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis of cell viability and target engagement.

Caption: General experimental workflow for this compound cell culture studies.

Protocol 1: Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cancer cell lines with this compound. Optimization of cell density, inhibitor concentration, and incubation time is recommended for each specific cell line and experimental goal.

Materials: